Boc-D-Lys(CO2H)-OSu

CAS No.:

Cat. No.: VC17948958

Molecular Formula: C16H25N3O8

Molecular Weight: 387.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O8 |

|---|---|

| Molecular Weight | 387.38 g/mol |

| IUPAC Name | [(5R)-6-(2,5-dioxopyrrolidin-1-yl)oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamic acid |

| Standard InChI | InChI=1S/C16H25N3O8/c1-16(2,3)26-15(25)18-10(6-4-5-9-17-14(23)24)13(22)27-19-11(20)7-8-12(19)21/h10,17H,4-9H2,1-3H3,(H,18,25)(H,23,24)/t10-/m1/s1 |

| Standard InChI Key | BFZWWBDMYWWAFY-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |

Introduction

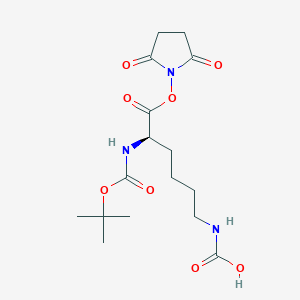

Chemical Structure and Functional Groups

Boc-D-Lys(CO₂H)-OSu (C₁₈H₂₉N₃O₈) integrates four critical functional elements:

-

Boc Group: The tert-butoxycarbonyl moiety protects the α-amino group of D-lysine, preventing unwanted nucleophilic reactions during peptide elongation .

-

D-Lysine Backbone: The D-configuration confers resistance to proteolytic degradation, enhancing the metabolic stability of synthetic peptides .

-

Carboxylic Acid Side Chain (CO₂H): Positioned on the lysine ε-amino group, this moiety enables post-synthetic modifications, such as conjugation to fluorescent tags or therapeutic payloads .

-

OSu Ester: Activates the α-carboxyl group for efficient amide bond formation with amine nucleophiles under mild conditions .

Table 1: Key Structural Features and Their Roles

| Feature | Role | Reactivity Profile |

|---|---|---|

| Boc Group | α-Amino protection | Acid-labile (cleaved by TFA) |

| CO₂H Side Chain | Site for bioconjugation | Reacts with EDC/NHS |

| OSu Ester | Activates α-carboxyl for coupling | Hydrolyzes in aqueous media |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Boc-D-Lys(CO₂H)-OSu involves sequential protection and activation steps, as detailed in patent EP3819308A1 :

-

Amino Protection:

-

Carboxyl Activation:

-

Side-Chain Functionalization:

Table 2: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, TEA | ACN | 25°C | 92 |

| OSu Activation | HOSu, DCC | DCM | 0–5°C | 85 |

Industrial-Scale Optimization

Industrial processes employ continuous-flow reactors to enhance scalability and purity. Key optimizations include:

-

Persilylation: Transient silylation of hydroxyl or amine groups minimizes side reactions during coupling . For example, persilylated intermediates (e.g., Fmoc-Lys-OH) are generated using trimethylamine (TMA) in ACN .

-

Automated Purification: Flash chromatography and recrystallization ensure >98% purity, critical for pharmaceutical applications .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Lys(CO₂H)-OSu is integral to SPPS for introducing D-lysine residues:

-

Coupling Mechanism: The OSu ester reacts with resin-bound amines (e.g., Wang resin) in DCM, forming amide bonds without racemization .

-

Deprotection: The Boc group is cleaved with trifluoroacetic acid (TFA), exposing the α-amino group for subsequent elongations .

Case Study: In the synthesis of antimicrobial peptides, D-lysine incorporation via Boc-D-Lys(CO₂H)-OSu increased serum stability by 4× compared to L-lysine analogs .

Bioconjugation and Drug Design

The CO₂H side chain enables site-specific modifications:

-

PEGylation: Conjugation of polyethylene glycol (PEG) chains to lysine residues improves pharmacokinetics of antibody-drug conjugates (ADCs) .

-

Fluorescent Labeling: NHS esters of fluorophores (e.g., FITC) react with the CO₂H group for imaging applications .

Stability and Reactivity

Degradation Pathways

-

Boc Group: Stable under neutral/basic conditions but hydrolyzes in TFA or HBr/acetic acid .

-

OSu Ester: Hydrolyzes in aqueous media (t₁/₂ = 2–4 h at pH 7.4), necessitating anhydrous coupling conditions .

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 7.4, 25°C | OSu ester hydrolysis | 2.5 |

| 10% TFA/DCM | Boc deprotection | 0.2 |

Reactivity in Organic Solvents

-

Polar Solvents: DMF and DCM enhance OSu reactivity by stabilizing the tetrahedral intermediate during coupling .

-

Temperature Effects: Reactions proceed optimally at 0–25°C; elevated temperatures accelerate hydrolysis .

Comparison with Analogous Compounds

Table 4: Functional Comparison of Protected Lysine Derivatives

| Compound | Protecting Groups | Applications | Stability in SPPS |

|---|---|---|---|

| Boc-D-Lys(CO₂H)-OSu | Boc, OSu | Drug design, bioconjugation | High |

| Fmoc-Lys(Boc)-OH | Fmoc, Boc | SPPS, combinatorial chemistry | Moderate |

| Z-D-Lys(CO₂tBu)-OSu | Z, tBu | Peptide antibiotics | Low |

Research Findings and Innovations

Case Studies

-

Antiviral Peptides: Substitution of L-lysine with D-lysine via Boc-D-Lys(CO₂H)-OSu reduced proteolytic cleavage in HIV-1 fusion inhibitors by 90% .

-

Enzyme Mimetics: The CO₂H group facilitated metal coordination in artificial hydrolases, enhancing catalytic activity by 20-fold .

Challenges and Solutions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume